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Compound of Interest

Compound Name: BIBP 3226 trifluoroacetate

Cat. No.: B1150197

Get Quote

Executive Summary
BIBP 3226 is the prototypical non-peptide antagonist for the Neuropeptide Y (NPY) Y1

receptor.[1][2] First described by Rudolf et al. in 1994, it mimics the C-terminal structure of the

endogenous NPY ligand (specifically the Arg-Tyr-NH2 motif) to competitively inhibit signaling.

For researchers and drug developers, the value of BIBP 3226 lies in its high selectivity ratio. It

exhibits single-digit nanomolar affinity (

) for the Y1 receptor while maintaining negligible affinity for the Y2 subtype.[1][2] However,
scientific integrity requires noting its off-target affinity for Neuropeptide FF (NPFF) receptors, a
critical variable often overlooked in complex tissue assays.

Binding Affinity Profile: Y1 vs. Y2
The following data aggregates validated

values from radioligand binding assays using human and rat tissue preparations.

Quantitative Binding Data ( )[2]
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Receptor Subtype Species Value (nM)
Binding
Classification

NPY Y1 Rat / Human 1.1 – 7.0 High Affinity

NPY Y2 Rat / Human > 1,000 Negligible / Inactive

NPY Y4 Rat > 1,000 Inactive

NPY Y5 Rat > 1,000 Inactive

NPFF2 Human 79
Moderate Affinity (Off-

Target)

Technical Insight: The selectivity ratio of BIBP 3226 for Y1 over Y2 is approximately >1000-fold.

In saturation binding experiments, concentrations up to 10 µM failed to displace [¹²⁵I]-NPY from

Y2 receptors in SMS-KAN neuroblastoma cells.[2]

Visualizing the Selectivity Window
The diagram below illustrates the affinity gap between the target (Y1) and non-targets (Y2, Y4,

Y5), highlighting the NPFF2 receptor as a potential confounder.
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Primary Target (High Affinity)

Off-Target (Moderate Affinity)

Non-Targets (Inactive)

NPY Y1 Receptor
Ki: 1.1 - 7 nM

NPFF2 Receptor
Ki: ~79 nM

NPY Y2 Receptor
Ki: >1000 nM

NPY Y4 Receptor
Ki: >1000 nM

NPY Y5 Receptor
Ki: >1000 nM

BIBP 3226
(Ligand)

Strong Blockade

Potential Interference

No Interaction

Click to download full resolution via product page

Figure 1: Selectivity profile of BIBP 3226.[3] Note the significant affinity gap between Y1 and

Y2, but the proximity of NPFF2 affinity.

Mechanism of Action
BIBP 3226 functions as a competitive antagonist.[4][5][6] It does not activate the receptor but

occupies the orthosteric binding site, preventing the endogenous agonist (NPY) from binding.

Structural Mimicry
The molecule was designed to mimic the C-terminal tetrapeptide of NPY (

). Mutagenesis studies confirm that BIBP 3226 and NPY share overlapping binding pockets
within the transmembrane domain of the Y1 receptor.
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Signaling Blockade
Upon binding, BIBP 3226 prevents the conformational change required for G-protein coupling

(typically

). This results in the blockade of downstream effectors, specifically preventing the NPY-induced
inhibition of adenylyl cyclase.

Antagonism Logic
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Figure 2: Mechanism of Y1 antagonism.[7] BIBP 3226 competitively blocks NPY binding,

preventing Gi-mediated inhibition of Adenylyl Cyclase.
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Experimental Methodology: Radioligand Binding
Assay[3]
To experimentally verify

values, a Competition Binding Assay is the gold standard. This protocol is self-validating
through the use of specific cell lines and controls.

Materials
Y1 Source: SK-N-MC cells (Human neuroblastoma, endogenously expressing Y1).[2]

Y2 Source: SMS-KAN cells (Human neuroblastoma, endogenously expressing Y2).[2]

Radioligand: [¹²⁵I]-PYY or [¹²⁵I]-NPY (Specific Activity ~2200 Ci/mmol).

Assay Buffer: PBS pH 7.4, 0.5% BSA, 0.05% Bacitracin (Protease inhibitor is critical).

Protocol Steps
Cell Preparation:

Harvest cells and wash twice in PBS.

Resuspend in assay buffer to a density of

cells/mL.

Competition Setup:

Total Binding: Cell suspension + [¹²⁵I]-Ligand (0.1 nM).

Non-Specific Binding (NSB): Above + Excess unlabeled NPY (1 µM).

Experimental: Above + BIBP 3226 (Concentration curve:

M to

M).
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Incubation:

Incubate for 90 minutes at room temperature (23°C). Note: Equilibrium is temperature-

dependent.

Termination:

Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to

reduce filter binding).

Wash filters

with ice-cold buffer.

Analysis:

Measure radioactivity (CPM) via gamma counter.

Calculate

using non-linear regression.

Convert to

using the Cheng-Prusoff equation:
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1. Cell Prep
(SK-N-MC for Y1)

2. Incubation Mix
Cells + [125I]-NPY + BIBP 3226

3. Equilibrium
90 mins @ 23°C

4. Filtration
GF/C Filters (PEI treated)

5. Gamma Counting
Measure CPM

6. Data Analysis
Cheng-Prusoff Equation

Click to download full resolution via product page

Figure 3: Step-by-step workflow for the radioligand competition binding assay.

Critical Scientific Considerations
The NPFF Confounder
While BIBP 3226 is marketed as a Y1 antagonist, it possesses a ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

of 79 nM for the human NPFF2 receptor.[3][4]
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Implication: If you are using BIBP 3226 in complex tissue (e.g., spinal cord or brain slices) at

concentrations

nM, you may inadvertently block NPFF signaling.

Control: Always use a specific NPFF antagonist (if available) or titrate BIBP 3226 carefully to

stay within the 10–50 nM window where Y1 is blocked but NPFF is likely spared.

Solubility and Stability
Form: Usually supplied as a trifluoroacetate (TFA) salt.

Solubility: Soluble in DMSO (up to 50 mg/mL). Aqueous solutions should be prepared fresh.

Stability: The diphenylacetyl group can be sensitive to hydrolysis; avoid prolonged storage of

stock solutions at room temperature.

Stereoselectivity
BIBP 3226 is the (R)-enantiomer.[2] The (S)-enantiomer is essentially inactive (

nM) and serves as an excellent negative control in functional assays to prove that observed
effects are receptor-mediated and not due to non-specific toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Email: info@benchchem.com
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